![molecular formula C14H21NO3 B11729882 methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B11729882.png)
methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is an organic compound with the chemical formula C15H21NO5. It is a derivative of D-tyrosine, where the amino acid is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of polypeptides containing D-tyrosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate typically involves the following steps:
Esterification: D-tyrosine is reacted with methanol and sulfuric acid to produce D-tyrosine methyl ester.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amine derivatives
Applications De Recherche Scientifique
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate: Similar structure but different stereochemistry.
Methyl (2R)-2-amino-3-[4-(tert-butyldimethylsilyl)oxy]phenyl]propanoate: Similar structure but with a different protecting group.
Uniqueness
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions .
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1 |
Clé InChI |
AORVWDJGVFCGOW-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC)N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)

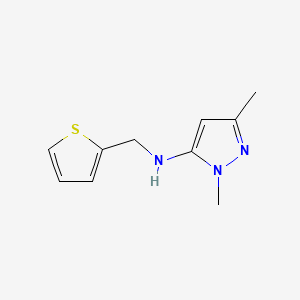
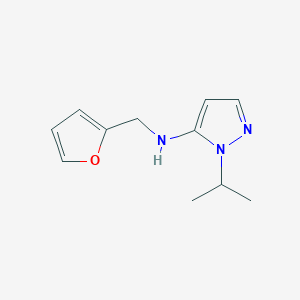
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11729828.png)
![1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11729838.png)
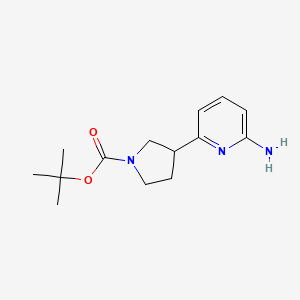
![2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11729852.png)
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
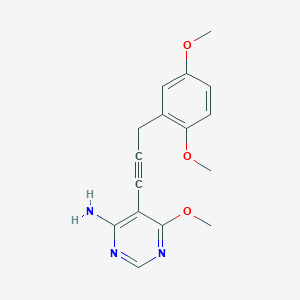
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729861.png)
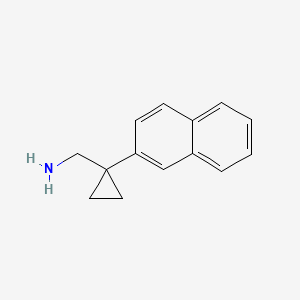
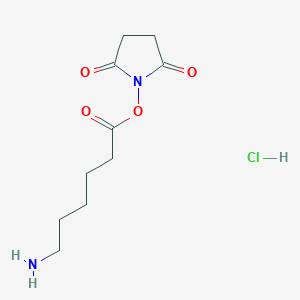
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729870.png)
